1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one
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Overview
Description
1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry due to their diverse biological activities. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
the general approach involves the use of microwave irradiation to enhance the efficiency of the synthesis process, yielding high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols .
Scientific Research Applications
1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the sulfanyl and propan-2-one groups.
5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-one: Contains a similar pyrazole structure but with different substituents.
Uniqueness
1-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
862245-40-7 |
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Molecular Formula |
C17H17N3OS |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpropan-2-one |
InChI |
InChI=1S/C17H17N3OS/c1-11-9-15(22-10-12(2)21)20-17(18-11)16(13(3)19-20)14-7-5-4-6-8-14/h4-9H,10H2,1-3H3 |
InChI Key |
FYLATTLWSDCPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)C)C)C3=CC=CC=C3 |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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